Haloperidol reducido

Descripción general

Descripción

El hidroxihaloperidol es un metabolito del haloperidol, un medicamento antipsicótico ampliamente utilizado. El haloperidol es conocido por su eficacia en el tratamiento de la esquizofrenia, la psicosis aguda y otros trastornos conductuales graves. El hidroxihaloperidol se forma a través de la reducción del grupo carbonilo de la butirofenona en el haloperidol a un grupo carbinol .

Aplicaciones Científicas De Investigación

El hidroxihaloperidol tiene varias aplicaciones de investigación científica:

Química: Utilizado como un compuesto de referencia en el estudio del metabolismo del haloperidol y sus derivados.

Biología: Investigado por su papel en las vías metabólicas del haloperidol y sus efectos en los sistemas biológicos.

Medicina: Estudiado por su farmacocinética y farmacodinamia en el tratamiento de trastornos psiquiátricos.

Industria: Utilizado en el desarrollo de nuevos medicamentos antipsicóticos y formulaciones.

Mecanismo De Acción

El hidroxihaloperidol ejerce sus efectos principalmente a través de su interacción con los receptores de dopamina en el cerebro. Actúa como un antagonista en los receptores de dopamina D2, inhibiendo la acción de la dopamina y, por lo tanto, reduciendo los síntomas psicóticos. Este mecanismo es similar al del haloperidol, pero el hidroxihaloperidol puede tener diferentes propiedades farmacocinéticas que influyen en su efecto general .

Análisis Bioquímico

Biochemical Properties

Reduced haloperidol interacts with various enzymes and proteins. The enzymes involved in the biotransformation of haloperidol to reduced haloperidol include cytochrome P450 (CYP), carbonyl reductase, and uridine diphosphoglucose glucuronosyltransferase . In studies of CYP-mediated disposition in vitro, CYP3A4 is the major isoform responsible for the metabolism of haloperidol in humans .

Cellular Effects

Some studies suggest that elevated plasma concentrations of reduced haloperidol or high ratios of reduced haloperidol to haloperidol may be associated with a diminished therapeutic response to haloperidol in schizophrenic patients . This suggests that reduced haloperidol may influence cell function, possibly through its interactions with dopamine receptors .

Molecular Mechanism

It is known that reduced haloperidol can be reconverted back to the parent drug, haloperidol . This suggests that reduced haloperidol may exert its effects at the molecular level through its interactions with the same biomolecules as haloperidol, potentially including dopamine receptors .

Temporal Effects in Laboratory Settings

It is known that the interconversion process largely favors the reduction of haloperidol to reduced haloperidol, but not vice versa . This suggests that the effects of reduced haloperidol may change over time, possibly due to its conversion back to haloperidol .

Dosage Effects in Animal Models

Studies have shown that haloperidol and its metabolites, including reduced haloperidol, display preferential activity at sigma receptors compared to dopamine D-2 receptors .

Metabolic Pathways

Reduced haloperidol is involved in the metabolic pathways of haloperidol. The greatest proportion of the intrinsic hepatic clearance of haloperidol is by glucuronidation, followed by the reduction of haloperidol to reduced haloperidol and by CYP-mediated oxidation .

Transport and Distribution

It is known that reduced haloperidol can be reconverted back to haloperidol , suggesting that it may be transported and distributed similarly to haloperidol.

Subcellular Localization

Given that reduced haloperidol can be reconverted back to haloperidol , it may be localized in the same subcellular compartments as haloperidol.

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción

El hidroxihaloperidol se puede sintetizar mediante la reducción del haloperidol. El proceso de reducción generalmente implica el uso de agentes reductores como el borohidruro de sodio o el hidruro de aluminio y litio en condiciones controladas. La reacción se lleva a cabo en un solvente apropiado, como metanol o etanol, a una temperatura específica para asegurar la reducción completa del grupo carbonilo a un grupo hidroxilo .

Métodos de Producción Industrial

En un entorno industrial, la producción de hidroxihaloperidol implica procesos de reducción a gran escala utilizando agentes reductores similares. El proceso se optimiza para el rendimiento y la pureza, con un control cuidadoso de los parámetros de reacción, como la temperatura, el solvente y el tiempo de reacción. El producto luego se purifica utilizando técnicas como la recristalización o la cromatografía para obtener hidroxihaloperidol de alta pureza .

Análisis De Reacciones Químicas

Tipos de Reacciones

El hidroxihaloperidol experimenta varias reacciones químicas, que incluyen:

Oxidación: El hidroxihaloperidol se puede oxidar nuevamente a haloperidol utilizando agentes oxidantes como el permanganato de potasio o el trióxido de cromo.

Sustitución: El grupo hidroxilo en el hidroxihaloperidol puede participar en reacciones de sustitución, donde se puede reemplazar por otros grupos funcionales utilizando reactivos apropiados.

Reducción: La reducción adicional del hidroxihaloperidol puede conducir a la formación de otros metabolitos.

Reactivos y Condiciones Comunes

Oxidación: Permanganato de potasio, trióxido de cromo y otros agentes oxidantes fuertes.

Sustitución: Varios nucleófilos y electrófilos dependiendo de la sustitución deseada.

Reducción: Borohidruro de sodio, hidruro de aluminio y litio.

Principales Productos Formados

Oxidación: Haloperidol.

Sustitución: Varios derivados sustituidos de hidroxihaloperidol.

Reducción: Metabolitos reducidos adicionalmente.

Comparación Con Compuestos Similares

Compuestos Similares

Haloperidol: El compuesto principal del cual se deriva el hidroxihaloperidol.

Haloperidol Reducido: Otro metabolito del haloperidol formado a través de una vía de reducción diferente.

Clorpromazina: Otro antipsicótico típico con una estructura química diferente pero efectos terapéuticos similares

Unicidad

El hidroxihaloperidol es único en su vía metabólica específica y su papel como intermediario en el metabolismo del haloperidol. Sus distintas propiedades farmacocinéticas e interacciones con los receptores de dopamina lo convierten en un compuesto importante para comprender la farmacología general del haloperidol y sus metabolitos .

Propiedades

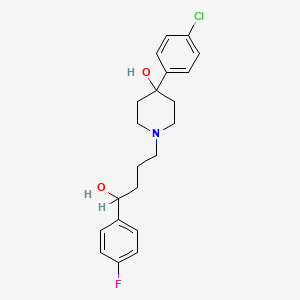

IUPAC Name |

4-(4-chlorophenyl)-1-[4-(4-fluorophenyl)-4-hydroxybutyl]piperidin-4-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25ClFNO2/c22-18-7-5-17(6-8-18)21(26)11-14-24(15-12-21)13-1-2-20(25)16-3-9-19(23)10-4-16/h3-10,20,25-26H,1-2,11-15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNZBBTJFOIOEMP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1(C2=CC=C(C=C2)Cl)O)CCCC(C3=CC=C(C=C3)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25ClFNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80929321 | |

| Record name | 4-(4-Chlorophenyl)-1-[4-(4-fluorophenyl)-4-hydroxybutyl]piperidin-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80929321 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

377.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34104-67-1, 136271-60-8 | |

| Record name | 4-(4-Chlorophenyl)-α-(4-fluorophenyl)-4-hydroxy-1-piperidinebutanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=34104-67-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hydroxyhaloperidol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034104671 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-(4-Chlorophenyl)-1-[4-(4-fluorophenyl)-4-hydroxybutyl]piperidin-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80929321 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DIHYDROHALOPERIDOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D9M1Q7KW8U | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.